5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-(p-tolyl)hydrazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the p-tolyl moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the chloro substituent, potentially leading to the formation of amines or dechlorinated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or dechlorinated triazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The chloro and p-tolyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
5-Chloro-1,2,3-triazole: Similar in structure but lacks the p-tolyl group, which may affect its biological activity and applications.
2-(p-Tolyl)-1,2,3-triazole: Similar but without the chloro substituent, which can influence its reactivity and binding properties.
Uniqueness: 5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the chloro and p-tolyl groups, which can enhance its biological activity and specificity. These substituents can also influence the compound’s chemical reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H8ClN3O2 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
5-chloro-2-(4-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-2-4-7(5-3-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |
InChI Key |
ATQZKBIJAWOJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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